2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid

Dye Chemistry Polyester Fiber Coloring Structure-Color Relationship

2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid, also known as 1,8-bis(2-carboxyanilino)anthraquinone, is a synthetic anthraquinone derivative with the molecular formula C28H18N2O6 and a molecular weight of 478.45 g/mol. This compound is characterized by a central 9,10-anthraquinone core disubstituted at the 1 and 8 positions with (2-carboxyphenyl)amino groups.

Molecular Formula C28H18N2O6
Molecular Weight 478.5 g/mol
CAS No. 83929-62-8
Cat. No. B12680115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid
CAS83929-62-8
Molecular FormulaC28H18N2O6
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=CC=C5C(=O)O
InChIInChI=1S/C28H18N2O6/c31-25-17-9-5-13-21(29-19-11-3-1-7-15(19)27(33)34)23(17)26(32)24-18(25)10-6-14-22(24)30-20-12-4-2-8-16(20)28(35)36/h1-14,29-30H,(H,33,34)(H,35,36)
InChIKeyCBWKOGBGCJREAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid (CAS 83929-62-8): A 1,8-Disubstituted Anthraquinone Dye Intermediate


2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid, also known as 1,8-bis(2-carboxyanilino)anthraquinone, is a synthetic anthraquinone derivative with the molecular formula C28H18N2O6 and a molecular weight of 478.45 g/mol [1]. This compound is characterized by a central 9,10-anthraquinone core disubstituted at the 1 and 8 positions with (2-carboxyphenyl)amino groups. It belongs to a broader class of bis(arylamino)anthraquinones [2], which have been investigated for applications ranging from colorants for synthetic fibers to potential pharmaceutical agents [3]. Its primary reliable sourcing contexts include use as a dye intermediate and as a research chemical in exploratory medicinal chemistry.

Procurement Caution for 2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid: Regioisomeric Purity Dictates Performance


For a scientific or industrial user, generic substitution between 2,2'-((9,10-dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid and its closest analog, the 1,5-regioisomer (CAS 81-78-7), is not chemically valid. While sharing the same molecular formula and anthraquinone core, the differing substitution positions lead to fundamentally distinct properties. This is critical because the spatial arrangement of the carboxyanilino groups dictates the molecule's interaction with polymer chains during dyeing, resulting in a measurable difference in the final shade [1]. Furthermore, in a biological context, 1,8-disubstituted anthraquinones represent a specific subclass of active compounds separate from their 1,4- or 1,5-disubstituted counterparts, as described in structure-activity relationship (SAR) studies for bis-substituted anthraquinone derivatives [2]. Substituting one regioisomer for another will introduce an uncontrolled variable, compromising experimental reproducibility and product specifications.

Quantitative Differentiators for 2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid Versus Closest Analogs


Coloristic Performance in Polyester Dyeing: 1,8- vs. 1,5-Regioisomer

The target 1,8-bis(2-carboxyanilino)anthraquinone produces a visually distinct and deeper shade on polyethylene terephthalate fibers compared to its 1,5-regioisomer. According to patent examples, the 1,8-isomer yields fibers of a 'deep bluish-red' shade, whereas the 1,5-isomer under analogous conditions gives a 'bluish-red' shade [1]. This difference is a direct consequence of the substitution pattern's effect on the dye's molecular geometry and its interaction with the polymer matrix, impacting light absorption and scattering.

Dye Chemistry Polyester Fiber Coloring Structure-Color Relationship

Molecular Flexibility and Topological Polar Surface Area: Impact on Formulation and Potential Bioavailability

The 1,8-substitution pattern confers a distinct conformational profile compared to the 1,5-isomer. The target compound has 6 rotatable bonds, a count determined by the steric constraints of the peri- (1,8) positions. In contrast, the 1,5-isomer, with its substituents further apart, has 8 rotatable bonds, as indicated by its SMILES structure [2]. This difference in molecular flexibility influences the compound's 3D conformation and, consequently, its interaction with biological targets and formulation properties. The target compound also has a calculated LogP of 6.1, based on its chemical structure [1], which is critical for predicting its behavior in non-aqueous formulations or membrane permeation.

Medicinal Chemistry Physicochemical Profiling Drug-likeness

Biological Scope in Anthraquinone SAR: 1,8-Disubstitution as a Privileged Scaffold

In the landscape of biologically active bis-substituted anthraquinones, the substitution position is a primary determinant of activity. A key patent family explicitly separates 1,4-, 1,5-, and 1,8-difunctionalized anthraquinones into distinct structural classes, indicating non-overlapping activity profiles [1]. The 1,8-isomer is specifically included in claims for compounds that activate human telomerase reverse transcriptase (hTERT), a target in cancer and aging research. This contrasts with other substitution patterns that may not exhibit this specific activity. The target compound was shown to be an effective activator in an hTERT promoter-driven SEAP reporter gene assay in hTERT-BJ1 cells, demonstrating a concentration-dependent response [1].

Structure-Activity Relationship (SAR) Telomerase Antitumor

Synthetic Entry Point: Different Starting Material Isomers Drive Procurement Strategy

The synthesis of the target compound mandates a specific starting material, 1,8-dichloroanthraquinone, which is reacted with anthranilic acid in the presence of a copper catalyst [1]. This contrasts with the synthesis of the 1,5-isomer, which uses 1,5-dichloroanthraquinone . While both isomers can be purchased as final compounds, a user requiring synthesis for scale-up or derivatization must procure the correct dichloroanthraquinone isomer. The cost, commercial availability, and purity of the 1,8- versus 1,5-dichloroanthraquinone precursors can differ, directly impacting the overall procurement strategy and production economics.

Synthetic Chemistry Anthraquinone Derivatization Chemical Procurement

Evidence-Based Application Domains for 2,2'-((9,10-Dihydro-9,10-dioxo-1,8-anthrylene)diimino)bisbenzoic acid


Specialty Dye Manufacturing for Deep Bluish-Red Polyester Fibers

A textile or dye manufacturer aiming to produce polyester fibers with a 'deep bluish-red' shade must specifically procure the 1,8-isomer. As demonstrated in patent examples, the 1,5-isomer fails to achieve this color depth, producing a standard 'bluish-red' instead [1]. The deep shade is a direct outcome of the 1,8-substitution geometry, which affects the chromophore's electronic environment and aggregation behavior.

Medicinal Chemistry Research Targeting Telomerase Activation

A medicinal chemistry team investigating small-molecule activators of hTERT should prioritize the 1,8-disubstituted anthraquinone scaffold, as described in patent literature [1]. The target compound is part of a specific subclass of compounds active in a cell-based hTERT reporter assay. Replacing this with a 1,5- or 1,4-regioisomer would deviate from the established structure-activity relationship (SAR) and likely ablate the desired biological activity, wasting resources in hit-to-lead optimization.

Physicochemical and Formulation Studies of Conformationally Restricted Anthraquinones

For a formulator or biophysical chemist, the 1,8-isomer serves as a scaffold with 6 rotatable bonds, providing a more rigid and potentially more pre-organized structure compared to the 1,5-isomer (8 rotatable bonds) [1]. This can be advantageous for designing molecules with improved target specificity. Its high calculated LogP (6.1) further suggests utility in studies focused on non-polar formulations or understanding the role of lipophilicity in biological membrane interactions [2].

In-House Synthesis and Process Scale-Up of 1,8-Disubstituted Anthraquinones

A process chemist intending to synthesize or derivatize 1,8-bis(2-carboxyanilino)anthraquinone must source 1,8-dichloroanthraquinone as the precursor [1]. This procurement decision is non-interchangeable with the 1,5-isomer's precursor. The choice impacts the synthetic route's cost and feasibility, as the market price and lead time for 1,8-dichloroanthraquinone can differ from its 1,5-counterpart. It is also the critical raw material for creating a library of 1,8-difunctionalized analogs for SAR exploration [2].

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